molecular formula C12H9N5O3 B2714419 2-{[(4-Nitrobenzyl)oxy]amino}-5-pyrimidinecarbonitrile CAS No. 400085-98-5

2-{[(4-Nitrobenzyl)oxy]amino}-5-pyrimidinecarbonitrile

Cat. No.: B2714419
CAS No.: 400085-98-5
M. Wt: 271.236
InChI Key: GPDPLWKMCSMUMZ-UHFFFAOYSA-N
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Description

2-{[(4-Nitrobenzyl)oxy]amino}-5-pyrimidinecarbonitrile is a specialized chemical intermediate designed for medicinal chemistry and drug discovery research. Its molecular architecture, featuring a pyrimidine core substituted with a nitrile group and a 4-nitrobenzyloxyamino side chain, makes it a valuable scaffold for developing novel therapeutic agents. Pyrimidinecarbonitrile derivatives are extensively investigated as potent inhibitors of various protein kinases, which are key targets in oncology and the treatment of proliferative diseases . Research into similar compounds has demonstrated significant cytotoxic and antiproliferative activities against diverse human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and colorectal carcinoma (HCT-116) . The structural motifs present in this compound are frequently utilized in synthesizing more complex molecular entities, such as thieno[2,3-d]pyrimidines and pyrimidopyrimidines, which are known for their broad biological profiles . Furthermore, the presence of the nitrile group can enhance binding affinity to biological targets and influence the compound's physicochemical properties. This product is intended for use as a key building block in organic synthesis, inhibitor development, and structure-activity relationship (SAR) studies. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.

Properties

IUPAC Name

2-[(4-nitrophenyl)methoxyamino]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3/c13-5-10-6-14-12(15-7-10)16-20-8-9-1-3-11(4-2-9)17(18)19/h1-4,6-7H,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDPLWKMCSMUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CONC2=NC=C(C=N2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Nitrobenzyl)oxy]amino}-5-pyrimidinecarbonitrile typically involves the reaction of 4-nitrobenzyl alcohol with 2-amino-5-pyrimidinecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is then heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Nitrobenzyl)oxy]amino}-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, typically in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxidized derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Synthesis and Reactions

Synthesis Methods:
The synthesis of 2-{[(4-Nitrobenzyl)oxy]amino}-5-pyrimidinecarbonitrile typically involves:

  • Reactants: 4-nitrobenzyl alcohol and 2-amino-5-pyrimidinecarbonitrile.
  • Conditions: The reaction is conducted in the presence of bases such as sodium hydride or potassium carbonate, using solvents like dimethylformamide or dimethyl sulfoxide, at temperatures ranging from 80-100°C for several hours.

Reactions:
The compound can undergo various chemical reactions, including:

  • Oxidation: Reduction of the nitro group to an amino group using hydrogen gas with a palladium catalyst.
  • Reduction: Formation of oxidized derivatives using potassium permanganate.
  • Substitution: Nucleophilic substitution reactions involving the pyrimidine ring with various nucleophiles.

Biological Applications

This compound has shown potential in biological research, particularly in enzyme inhibition and protein interactions.

Mechanism of Action:
The compound interacts with specific molecular targets, potentially inhibiting enzyme activities or altering receptor functions. It may influence pathways related to signal transduction and metabolic processes.

Case Studies:

  • Antiproliferative Activity:
    In studies involving thieno[2,3-d]pyrimidine compounds, derivatives similar to this compound exhibited cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .
  • Gene-Directed Enzyme Prodrug Therapy (GDEPT):
    Research has indicated that compounds related to 4-nitrobenzyl motifs may be developed as prodrugs for GDEPT, enhancing selectivity for specific cancer cells . This approach could leverage the unique properties of this compound.

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its unique chemical structure allows it to serve as a precursor for various chemical syntheses.

Production Methods:
Industrial production may employ continuous flow processes to enhance efficiency. Automated reactors and precise control over reaction parameters are essential for large-scale synthesis.

Mechanism of Action

The mechanism by which 2-{[(4-Nitrobenzyl)oxy]amino}-5-pyrimidinecarbonitrile exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinecarbonitrile Derivatives

Key Observations:

Substituent Position and Activity: The 2-position is critical for bioactivity. Replacing the target compound’s [(4-nitrobenzyl)oxy]amino group with a thioether (e.g., in ’s compound 4) alters electronic properties, enhancing protease inhibition (IC50 = 6.1 μM) . 4- and 6-position substitutions (e.g., chlorophenyl, trifluoromethylanilino) influence target selectivity and metabolic stability. For instance, compound 5k’s 4-amino and 6-chlorophenyl groups correlate with antidiabetic activity .

Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrobenzyl group in the target compound may enhance electrophilicity compared to analogs with electron-donating groups (e.g., methoxy in ). This could improve binding to enzymes like proteases but reduce solubility .

Synthetic Routes: Many analogs (e.g., ’s compounds 5a–5d) are synthesized via alkylation of pyrimidine-thiol intermediates using halogenated reagents in DMF, yielding products with 70–90% efficiency .

Functional Group Analysis

  • Carbonitrile at Position 5 : A common feature in all compared compounds, this group participates in hydrogen bonding and dipole interactions, crucial for binding to enzymatic active sites .
  • Nitrobenzyl vs. Benzylthio : The nitro group’s electron-withdrawing nature may increase oxidative stability compared to sulfur-containing analogs, which are prone to metabolic oxidation .
  • Amino vs. Oxyamino Groups: While 4-amino derivatives () show antidiabetic activity, the target’s oxyamino group could modulate pharmacokinetics by reducing basicity and improving solubility .

Biological Activity

2-{[(4-Nitrobenzyl)oxy]amino}-5-pyrimidinecarbonitrile is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a nitrobenzyl group and a cyano group, which contribute to its unique pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it is effective against a range of Gram-positive and Gram-negative bacteria. The mechanism underlying this activity is thought to involve the inhibition of specific bacterial enzymes, which disrupts cell wall synthesis and leads to bacterial cell death .

Table 1: Antimicrobial Activity Against Various Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the modulation of kinase activity, leading to apoptosis in cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM. This effect was attributed to the compound's ability to induce cell cycle arrest at the G1 phase and promote apoptotic pathways.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The compound has been shown to bind to various enzymes involved in cellular signaling pathways, particularly those related to cancer cell growth and survival. By inhibiting these enzymes, the compound disrupts critical processes such as DNA replication and repair, ultimately leading to cell death.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar pyrimidine derivatives.

Table 2: Comparison with Similar Compounds

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundYesYesNitro group enhances biological activity
2-Amino-4,6-dihydroxypyrimidineModerateNoKnown for anti-inflammatory properties
4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thioneNoYesExhibits antioxidant properties

Q & A

Q. What are the common synthetic routes for preparing 2-{[(4-nitrobenzyl)oxy]amino}-5-pyrimidinecarbonitrile, and how do reaction conditions influence yield?

The synthesis of pyrimidinecarbonitriles often involves multi-component reactions or functional group transformations. For example:

  • Three-component synthesis : A thermal aqueous reaction of substituted aldehydes, malononitrile, and thiourea derivatives can yield pyrimidinecarbonitriles. Optimizing pH (neutral to mildly acidic) and temperature (80–100°C) enhances cyclization efficiency .
  • Substitution reactions : Chlorination of pyridine precursors with phosphoryl chloride (POCl₃) followed by nucleophilic substitution with amines or hydrazines can introduce amino/hydrazido groups at specific positions. Yields >70% are achievable with controlled stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • IR spectroscopy : The nitrile group (CN) shows a sharp peak near 2212 cm⁻¹, while NH₂ stretches appear at 3329–3478 cm⁻¹. Overlapping bands (e.g., C=N vs. aromatic C-C) require deconvolution software for accurate assignment .
  • NMR analysis : The pyrimidine ring protons resonate at δ 7.5–8.4 ppm (¹H), while the 4-nitrobenzyl group’s aromatic protons appear as doublets near δ 7.3–8.4 ppm. Ambiguities in splitting patterns are resolved using 2D-COSY or NOESY .
  • Mass spectrometry : The molecular ion [M⁺] and fragments (e.g., loss of NO₂ or CN groups) confirm the structure. Discrepancies in isotopic patterns (e.g., bromine/chlorine adducts) require high-resolution MS .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyrimidine ring be addressed?

Regioselectivity is influenced by electronic and steric factors:

  • Electron-withdrawing groups (e.g., CN, NO₂) direct electrophilic substitution to the meta position. For example, nitration of the 4-nitrobenzyl moiety requires controlled HNO₃/H₂SO₄ conditions to avoid over-nitration .
  • Microwave-assisted synthesis : Enhances selectivity by reducing side reactions (e.g., dimerization) through rapid, uniform heating. A 30-minute reaction at 120°C in DMF improves yield by 15% compared to conventional reflux .

Q. What methodologies are used to analyze contradictory biological activity data in related pyrimidinecarbonitriles?

Conflicting results in pharmacological studies (e.g., antimicrobial vs. anticonvulsant activity) require:

  • Dose-response profiling : EC₅₀/IC₅₀ values should be compared across standardized assays (e.g., MIC for antimicrobial activity, MES test for anticonvulsants) .
  • Molecular docking : Computational models (e.g., AutoDock Vina) can predict binding affinities to targets like SARS-CoV-2 Mpro or GABA receptors, reconciling discrepancies between in vitro and in vivo results .

Example : A derivative with a 4-chlorophenyl substituent showed 80% inhibition of SARS-CoV-2 Mpro (IC₅₀ = 1.2 µM) but weak antimicrobial activity (MIC > 100 µg/mL), highlighting target-specific interactions .

Q. How are stability and degradation profiles evaluated under experimental storage conditions?

  • Accelerated stability studies : Samples stored at 40°C/75% RH for 6 months showed <5% degradation by HPLC, indicating robustness. Degradation products (e.g., hydrolyzed nitrile to amide) are identified using LC-MS .
  • Light sensitivity : UV-Vis spectroscopy (λmax = 270 nm) monitors photodegradation. Amber glassware and inert atmospheres (N₂) reduce nitro group reduction .

Q. What strategies optimize solubility for in vitro assays without compromising bioactivity?

  • Co-solvent systems : DMSO:water (5:5) maintains solubility (≥1 mM) while preserving compound integrity. Sonication (15 min, 40 kHz) reduces aggregation .
  • Prodrug design : Esterification of the nitrile group improves aqueous solubility (e.g., ethyl ester derivative: logP reduced from 2.8 to 1.5) .

Q. How can synthetic byproducts be minimized during scale-up?

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., oxidation of the nitrobenzyl group) by maintaining precise temperature/residence time. Pilot-scale runs achieved 90% purity at 500 g batch size .
  • Green chemistry : Replacing POCl₃ with ionic liquid catalysts (e.g., [BMIM]Cl) reduces halogenated waste and improves atom economy by 30% .

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